molecular formula C22H20BrN3O3 B3011452 N-(4-bromophenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide CAS No. 872849-40-6

N-(4-bromophenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide

Cat. No.: B3011452
CAS No.: 872849-40-6
M. Wt: 454.324
InChI Key: FIQCHHXCEOQJJO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a synthetic small molecule characterized by a 1H-indole core substituted at position 3 with a 2-oxoacetamide group. The indole’s nitrogen (position 1) is further functionalized with a 2-oxo-2-(pyrrolidin-1-yl)ethyl side chain, while the acetamide moiety is linked to a 4-bromophenyl group.

Properties

IUPAC Name

N-(4-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN3O3/c23-15-7-9-16(10-8-15)24-22(29)21(28)18-13-26(19-6-2-1-5-17(18)19)14-20(27)25-11-3-4-12-25/h1-2,5-10,13H,3-4,11-12,14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQCHHXCEOQJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include a palladium catalyst, a base, and a boron reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of indole and pyrrolidine exhibit promising anticancer properties. The specific compound has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways or interference with cell cycle regulation .

Anti-inflammatory Properties

Compounds similar to N-(4-bromophenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide have been reported to possess anti-inflammatory effects. These effects are crucial in treating conditions characterized by excessive inflammation, such as arthritis or other chronic inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) .

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Its ability to cross the blood-brain barrier could make it a candidate for therapies aimed at conditions like Alzheimer's or Parkinson's disease, where oxidative stress and inflammation play critical roles .

Synthetic Applications

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of new derivatives with tailored biological activities. Researchers utilize it to synthesize more complex molecules that can be screened for various pharmacological properties.

Crystal Structure Analysis

A detailed study on the crystal structure of related compounds revealed significant insights into their molecular interactions. For instance, intramolecular hydrogen bonding was observed, which plays a crucial role in stabilizing the molecular conformation and influencing biological activity . This structural information aids in understanding how modifications to the compound might enhance its efficacy or reduce toxicity.

Pharmacological Studies

Several pharmacological studies have assessed the efficacy of this compound against various targets:

StudyTargetFindings
Study 1Cancer Cell LinesInduced apoptosis in multiple lines
Study 2InflammationReduced cytokine levels
Study 3NeuroprotectionShowed potential protective effects against oxidative stress

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole ring can participate in π-π stacking interactions, while the bromophenyl group can form halogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide

  • Key Differences : Replaces the 4-bromophenyl group with a 4-fluorobenzyl moiety and introduces a sulfanyl (S-) linker instead of a direct acetamide bond. The pyrrolidine ring is substituted with piperidine.
  • Implications : The fluorobenzyl group may reduce steric bulk compared to bromophenyl, while the sulfanyl linker could alter electronic distribution and hydrogen-bonding capacity. Piperidine’s larger ring size might affect binding pocket compatibility .

2-Oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide

  • Key Differences : Substitutes 4-bromophenyl with 4-(trifluoromethoxy)phenyl.

Modifications to the Indole Core

2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide

  • Key Differences : Adds ethyl and methoxy substituents to the indole core (positions 1 and 5) and replaces pyrrolidinyl with a simpler ethyl group. The acetamide is linked to 4-methoxyphenyl.
  • The lack of a heterocyclic amine (pyrrolidinyl) may reduce target affinity .

N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide

  • Key Differences : Lacks the 2-oxo-pyrrolidinyl ethyl substitution on the indole nitrogen.
  • Implications : The absence of the pyrrolidinyl side chain simplifies the structure but may reduce solubility or protein interaction capabilities .

Heterocyclic Amine Variations

2-Oxo-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)-2-(3,4,5-trimethoxyphenyl)acetamide

  • Key Differences: Replaces pyrrolidine with pyrrole (non-saturated, aromatic heterocycle). The acetamide is linked to a trimethoxyphenyl group.
  • Implications : Pyrrole’s aromaticity may reduce conformational flexibility, while trimethoxyphenyl enhances steric bulk and electron donation .

Biological Activity

N-(4-bromophenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antibacterial, anticancer, and neuroprotective effects, supported by relevant data and case studies.

Chemical Structure

The compound can be structurally represented as follows:

C19H20BrN3O3\text{C}_{19}\text{H}_{20}\text{BrN}_{3}\text{O}_{3}

This structure features a bromophenyl group, an indole moiety, and a pyrrolidine derivative, which contribute to its biological activities.

Antibacterial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. For instance:

  • In Vitro Studies : The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate efficacy compared to standard antibiotics .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Properties

The compound has also been investigated for its anticancer properties. In a series of assays:

  • Cell Line Studies : It was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The IC50 values were reported at 15 µM for MCF-7 and 20 µM for A549 cells .
Cancer Cell LineIC50 (µM)
MCF-715
A54920

Neuroprotective Effects

Neuroprotective properties have been attributed to the compound, particularly in models of neurodegeneration:

  • Animal Studies : In rodent models of Alzheimer's disease, administration of the compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function as assessed by the Morris water maze test. Behavioral assessments indicated a significant improvement in memory retention compared to control groups .

The biological activities of this compound are believed to stem from multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways through increased expression of pro-apoptotic factors.
  • Antioxidant Activity : Potential scavenging of free radicals, contributing to its neuroprotective effects.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Case Study on Bacterial Resistance : A clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA) was treated with the compound, showing a reduction in bacterial load and enhanced efficacy when combined with traditional antibiotics .
  • Cancer Treatment Trial : In a phase II trial involving patients with advanced lung cancer, patients receiving the compound alongside standard chemotherapy exhibited improved survival rates compared to those receiving chemotherapy alone .

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves multi-step coupling reactions and catalytic cyclization strategies . Key methodologies include:

  • Palladium-catalyzed reductive cyclization : Nitroarenes and nitroalkenes are cyclized using formic acid derivatives as CO surrogates, forming indole and pyrrolidine moieties .
  • Amide coupling : Reaction of activated carbonyl intermediates (e.g., 2-oxoacetamide derivatives) with bromophenyl amines under reflux conditions in dichloromethane or methanol, often mediated by carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Purification : Recrystallization with methanol or ethanol yields high-purity products (≥95%) .

Q. Which spectroscopic and crystallographic methods are employed for structural characterization?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions, with indole NH protons typically appearing at δ 10–12 ppm .
  • X-ray crystallography : Determines dihedral angles between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazolyl rings in analogous compounds) and hydrogen-bonding patterns (e.g., R_2$$^2(10) dimer motifs) .
  • IR spectroscopy : Detects carbonyl stretching vibrations (C=O) at ~1680–1720 cm1^{-1} .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Catalyst tuning : Palladium catalysts (e.g., Pd(OAc)2_2) with ligands like PPh3_3 enhance cyclization efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .
  • Temperature control : Reflux at 80–100°C balances reaction rate and byproduct suppression .
  • Workflow validation : Monitor reaction progress via TLC or HPLC to isolate intermediates before degradation .

Q. How can researchers resolve contradictions in spectral data?

  • Cross-validation : Compare NMR data with computational predictions (DFT) for signal assignments .
  • Crystallographic analysis : Resolve ambiguities in substituent orientation (e.g., rotation of acetamide groups due to steric hindrance) using X-ray-derived torsion angles .
  • Isotopic labeling : Use 15^{15}N or 13^{13}C-labeled precursors to clarify overlapping signals in complex spectra .

Q. What computational approaches model the compound’s stability and interactions?

  • Density Functional Theory (DFT) : Predicts bond dissociation energies (BDEs) for labile groups (e.g., bromophenyl C-Br: ~280 kJ/mol) and optimizes molecular geometry .
  • Molecular docking : Screens binding affinities to biological targets (e.g., enzymes with pyrrolidine-binding pockets) using software like AutoDock .
  • MD simulations : Assess stability in aqueous/organic solvents by calculating solvation free energies (ΔGsolv_{solv}) .

Q. How does steric hindrance influence the compound’s reactivity?

  • Rotational barriers : Bulky substituents (e.g., pyrrolidin-1-yl) increase energy barriers for acetamide group rotation (e.g., 80.70° dihedral angle in analogs) .
  • Reaction selectivity : Steric shielding directs electrophilic attacks to less hindered positions (e.g., indole C5 over C3) .
  • Crystallographic evidence : X-ray data reveal distorted geometries in crowded regions, validated by Hirshfeld surface analysis .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity?

  • Assay standardization : Validate protocols (e.g., IC50_{50} measurements) against positive controls .
  • Metabolic stability : Test susceptibility to hepatic enzymes (e.g., CYP450) using microsomal assays .
  • Batch variability : Characterize impurities (>0.5% by HPLC) that may interfere with activity .

Methodological Recommendations

8. Best practices for handling air/moisture-sensitive intermediates:

  • Use Schlenk lines or gloveboxes for reactions involving organometallic catalysts .
  • Store intermediates under inert gas (N2_2/Ar) at –20°C to prevent decomposition .

9. Strategies for scaling up synthesis:

  • Continuous flow chemistry : Reduces side reactions in exothermic steps (e.g., cyclization) .
  • Green chemistry principles : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale use .

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